molecular formula C15H18N2O3S2 B7072473 N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B7072473
M. Wt: 338.4 g/mol
InChI Key: ZPPJOTSSEBRKRQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes an indene moiety, a thiazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-9-15(21-10(2)16-9)22(18,19)17-13-8-7-12-11(13)5-4-6-14(12)20-3/h4-6,13,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJOTSSEBRKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)NC2CCC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones from the methoxy group.

    Reduction: Conversion of the sulfonamide to an amine.

    Substitution: Introduction of halogen or other substituents on the thiazole ring.

Scientific Research Applications

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide exerts its effects depends on its interaction with molecular targets. It may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-1-methylpyrazole-4-sulfonamide
  • 1-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Uniqueness

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)-2,4-dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indene moiety provides a rigid structure, while the thiazole and sulfonamide groups offer sites for potential interactions with biological targets, making it a versatile compound for various applications.

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